REACTION_CXSMILES
|
[CH:1]1([O:6][C:7]2[CH:8]=[C:9]([CH:14]=[C:15]([O:17][CH2:18][C:19]3[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=3)[CH:16]=2)[C:10]([O:12]C)=[O:11])[CH2:5][CH2:4][CH2:3][CH2:2]1.O.[OH-].[Li+].CO>C1COCC1.O>[CH:1]1([O:6][C:7]2[CH:8]=[C:9]([CH:14]=[C:15]([O:17][CH2:18][C:19]3[CH:20]=[CH:21][CH:22]=[CH:23][CH:24]=3)[CH:16]=2)[C:10]([OH:12])=[O:11])[CH2:2][CH2:3][CH2:4][CH2:5]1 |f:1.2.3|
|
Name
|
|
Quantity
|
9.25 g
|
Type
|
reactant
|
Smiles
|
C1(CCCC1)OC=1C=C(C(=O)OC)C=C(C1)OCC1=CC=CC=C1
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
lithium hydroxide mono hydrate
|
Quantity
|
3.49 g
|
Type
|
reactant
|
Smiles
|
O.[OH-].[Li+]
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The bi-phasic solution was stirred at RT for 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
added
|
Type
|
STIRRING
|
Details
|
the mixture stirred for a further 4 hours
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
The THF was removed in vacuo
|
Type
|
ADDITION
|
Details
|
water (40 mL) added
|
Type
|
CUSTOM
|
Details
|
The solid was collected
|
Type
|
WASH
|
Details
|
washed thoroughly with cold water (8.85 g)
|
Reaction Time |
16 h |
Name
|
|
Type
|
|
Smiles
|
C1(CCCC1)OC=1C=C(C(=O)O)C=C(C1)OCC1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |